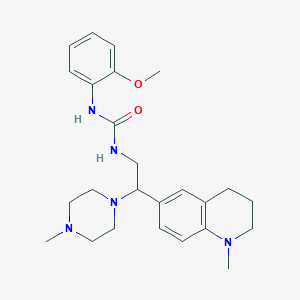

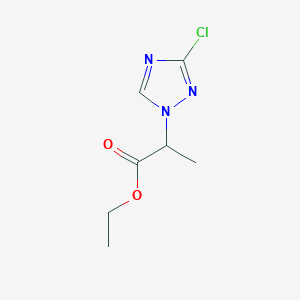

![molecular formula C21H24N4O4S3 B2576138 (4-(4-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(1-(チオフェン-2-イルスルホニル)ピロリジン-2-イル)メタノン CAS No. 1097638-90-8](/img/structure/B2576138.png)

(4-(4-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(1-(チオフェン-2-イルスルホニル)ピロリジン-2-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

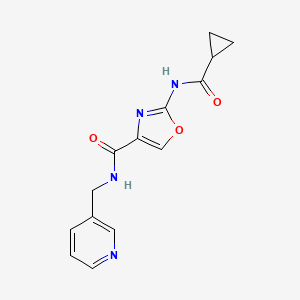

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O4S3 and its molecular weight is 492.63. The purity is usually 95%.

BenchChem offers high-quality (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、問題の化合物と類似の構造を共有しており、抗ウイルス活性を示すことが見出されています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAに対する阻害活性を示しました .

抗炎症および鎮痛活性

問題の化合物と類似の構造を持つ化合物、例えば(S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンズアミドは、抗炎症および鎮痛活性を示しています .

抗癌活性

置換(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体は、BT-474、HeLa、MCF-7、NCI-H460を含むさまざまな癌細胞株に対して細胞毒性を示しています . これは、問題の化合物も潜在的な抗癌用途を持つ可能性があることを示唆しています。

チューブリン重合阻害

化合物10ecは、置換(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体であり、チューブリン重合を阻害することが見出されています . これは、問題の化合物もチューブリン重合阻害剤として潜在的な可能性を持つ可能性があることを示唆しています。

アポトーシス誘導

化合物10ecは、BT-474細胞においてアポトーシスを誘導することが見出されています . これは、問題の化合物もアポトーシス誘導剤として潜在的な可能性を持つ可能性があることを示唆しています。

細胞周期停止

化合物10ecは、サブG1およびG2/M期に細胞周期停止を誘導することが見出されています . これは、問題の化合物も細胞周期停止誘導剤として潜在的な可能性を持つ可能性があることを示唆しています。

作用機序

Target of Action

Compounds with benzothiazole and piperazine moieties have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

These compounds often act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit various biological activities as oxidosqualene cyclase inhibitors .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Some benzothiazole derivatives have been found to have antibacterial and antifungal activities .

生化学分析

Biochemical Properties

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through binding to the colchicine binding site on tubulin, thereby preventing the formation of microtubules . Additionally, the compound may interact with other biomolecules, such as receptors and signaling proteins, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including BT-474, HeLa, and MCF-7 . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it affects cell cycle progression by causing cell cycle arrest at specific phases, such as the G2/M phase . These cellular effects highlight the potential of the compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors, modulating their activity and influencing gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and cell cycle arrest in cancer cells, even after prolonged exposure . These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone: is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways ensure the compound’s clearance from the body and influence its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, the presence of targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .

特性

IUPAC Name |

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S3/c1-29-16-6-2-7-17-19(16)22-21(31-17)24-12-10-23(11-13-24)20(26)15-5-3-9-25(15)32(27,28)18-8-4-14-30-18/h2,4,6-8,14-15H,3,5,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOSIHKWOHHLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

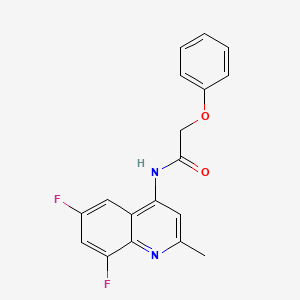

![3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2576067.png)

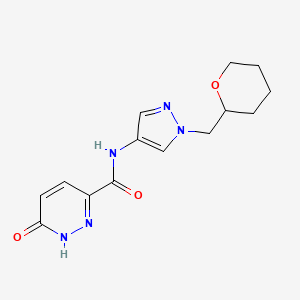

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

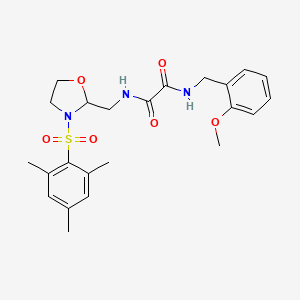

![propan-2-yl 2-[5-(2,5-dichlorobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

![N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2576070.png)